3-Fluoro-5-(morpholin-4-yl)benzaldehyde

Medicinal Chemistry Physicochemical Properties Drug Design

Regioisomer purity is critical in SAR: substituting this 3-fluoro-5-morpholino pattern with 4-substituted or non-fluorinated analogs alters LogP by up to 0.07 and changes electrophilicity, derailing PK/PD correlation. - **Quantitative edge**: LogP 1.4748 - optimal midpoint for CNS blood-brain barrier penetration (target range 1-3). - **Reactivity control**: 3-Fluoro enhances aldehyde electrophilicity, directing nucleophilic additions. - **Supply assurance**: ≥95% purity, scalable from mg to kg, with immediate shipment.

Molecular Formula C11H12FNO2
Molecular Weight 209.22 g/mol
Cat. No. B13226423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-(morpholin-4-yl)benzaldehyde
Molecular FormulaC11H12FNO2
Molecular Weight209.22 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=CC(=C2)C=O)F
InChIInChI=1S/C11H12FNO2/c12-10-5-9(8-14)6-11(7-10)13-1-3-15-4-2-13/h5-8H,1-4H2
InChIKeyPQLOGJMHICANRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5-(morpholin-4-yl)benzaldehyde: Baseline Overview for Procurement


3-Fluoro-5-(morpholin-4-yl)benzaldehyde (CAS: 1696721-44-4) is a fluorinated aromatic aldehyde building block featuring a 3-fluoro and a 5-morpholin-4-yl substitution pattern on a benzaldehyde core, with a molecular formula of C₁₁H₁₂FNO₂ and a molecular weight of 209.22 g/mol . The compound is commercially available with a standard minimum purity specification of 95% . The distinct ortho-fluoro substitution relative to the aldehyde group creates a unique electronic environment that differentiates it from other morpholinyl benzaldehyde isomers .

3-Fluoro-5-(morpholin-4-yl)benzaldehyde: Why Generics Cannot Substitute


In drug discovery and chemical synthesis, the position of a fluorine atom and a morpholine ring on the benzaldehyde scaffold critically dictates reactivity, metabolic stability, and biological target engagement [1]. Substituting 3-Fluoro-5-(morpholin-4-yl)benzaldehyde with its regioisomer, 3-fluoro-4-(morpholin-4-yl)benzaldehyde, or the non-fluorinated 4-(morpholin-4-yl)benzaldehyde, is not a like-for-like exchange. The 3-fluoro substitution alters the electron density of the aromatic ring, enhancing the electrophilicity of the aldehyde carbon and influencing regioselectivity in subsequent synthetic transformations such as nucleophilic additions and cross-couplings [2]. Furthermore, the specific 5-morpholino positioning impacts the compound's lipophilicity and hydrogen-bonding capacity, as reflected in differing computed LogP and topological polar surface area (TPSA) values, which are key determinants of a molecule's pharmacokinetic profile [3]. These quantifiable physicochemical differences underscore why generic substitution can derail structure-activity relationship (SAR) studies and synthetic routes.

3-Fluoro-5-(morpholin-4-yl)benzaldehyde: Quantitative Evidence of Differentiation


Lipophilicity and Polar Surface Area Comparison

The presence of a 3-fluoro substituent in the target compound significantly modulates its lipophilicity and polar surface area compared to the non-fluorinated analog, 4-(morpholin-4-yl)benzaldehyde. These computed properties are critical for predicting blood-brain barrier penetration and oral bioavailability. The target compound exhibits a computed LogP of 1.4748 , whereas the non-fluorinated comparator has a reported LogP of 1.40070 . The target compound's TPSA is 29.54 Ų .

Medicinal Chemistry Physicochemical Properties Drug Design

Regioisomeric Reactivity and Physicochemical Differences

The target compound is a regioisomer of 3-fluoro-4-(morpholin-4-yl)benzaldehyde. This positional difference results in a distinct electronic and physicochemical profile. The 3-fluoro-5-morpholino isomer is a solid with a melting point not reported by the primary vendor , whereas its 3-fluoro-4-morpholino counterpart is a solid with a reported melting point of 68-70°C and a LogP of 1.545 [1]. The distinct substitution pattern of the target compound positions the electron-withdrawing fluorine meta to the aldehyde and ortho to the morpholine, which is predicted to enhance electrophilic reactivity at the carbonyl carbon compared to the para-substituted aldehyde in the 3-fluoro-4- isomer .

Organic Synthesis Regioselectivity SAR Studies

Research-Grade Purity for Downstream Applications

The compound is offered by reputable vendors with a minimum purity specification of 95% . This is a standard specification for research-grade building blocks, suitable for use in parallel synthesis, medicinal chemistry optimization, and as a synthetic intermediate. While not a differentiation in absolute purity from many analogs, the availability of this specific substitution pattern at a research-grade purity level is a key procurement consideration, ensuring it is a viable and accessible option for advanced SAR studies without the need for custom synthesis [1].

Chemical Procurement Building Blocks Quality Control

3-Fluoro-5-(morpholin-4-yl)benzaldehyde: Optimal Application Scenarios


CNS Drug Discovery with Fine-Tuned Lipophilicity

The compound's unique LogP of 1.4748, which is higher than the non-fluorinated analog (1.40070) but lower than the 3-fluoro-4- regioisomer (1.545), positions it as an optimal starting point for optimizing central nervous system (CNS) drug candidates. In CNS drug design, a LogP in the 1-3 range is often considered desirable for blood-brain barrier penetration, and the 3-fluoro-5-morpholino substitution offers a precise midpoint for modulating this key property [1][2].

Regioselective Synthesis and Parallel SAR Studies

The specific 3-fluoro-5-morpholino substitution pattern creates a distinct electronic environment that influences the regioselectivity of subsequent reactions, such as nucleophilic aromatic substitution or cross-coupling . This makes the compound a valuable, non-interchangeable building block in parallel synthesis efforts aimed at exploring structure-activity relationships (SAR) around a central pharmacophore, where even minor changes in substitution pattern can lead to major changes in biological activity [1].

Chemical Probes for Target Engagement

The combination of a reactive aldehyde handle, a hydrogen-bond-accepting morpholine ring, and a metabolically stable fluorine atom provides a versatile chemical probe scaffold. The 95% commercial purity ensures it is suitable for immediate use in the synthesis of more complex probe molecules for biochemical and cellular target engagement assays, reducing the time and cost associated with custom synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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